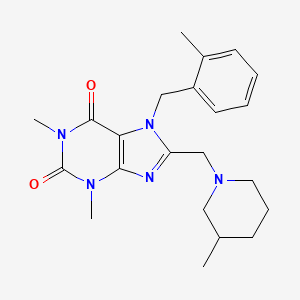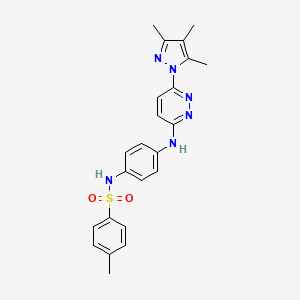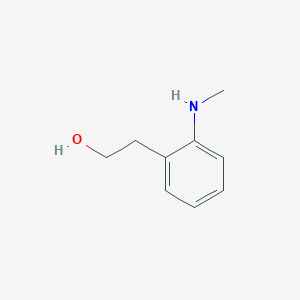![molecular formula C11H18N6O2 B2571943 N-(2,2-dietoxi-etil)-3-metil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-amina CAS No. 941894-20-8](/img/structure/B2571943.png)
N-(2,2-dietoxi-etil)-3-metil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine, also known as DETA-NONOate, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitric oxide (NO) donors, which are compounds that release NO upon contact with biological systems. NO is a highly reactive molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles, incluido el compuesto en cuestión, sirven como motivos estructurales privilegiados en el descubrimiento de fármacos. Su alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno los convierten en valiosos bloques de construcción para el diseño de fármacos novedosos. Ya se encuentran disponibles en el mercado varios compuestos medicinales que contienen un núcleo de 1,2,3-triazol, como el fármaco anticonvulsivo Rufinamida, el antibiótico cefalosporínico de amplio espectro cefatrizina y el fármaco anticancerígeno carboxiamidotriazol .
Síntesis orgánica
Los investigadores utilizan los 1,2,3-triazoles como intermedios versátiles en la síntesis orgánica. Su incorporación a moléculas complejas permite la creación de diversas estructuras químicas. La síntesis de 1,2,3-triazoles ha sido objeto de una extensa investigación, empleando metodologías como la cicloadición dipolar 1,3 de Huisgen, la cicloadición dipolar 1,3 catalizada por metales y la cicloadición azida-alquino promovida por tensión .
Bioconjugación y biología química
Los 1,2,3-triazoles juegan un papel crucial en las estrategias de bioconjugación. Los investigadores funcionalizan las biomoléculas (como proteínas, péptidos o ácidos nucleicos) con unidades de 1,2,3-triazol, lo que permite el etiquetado específico del sitio, la administración de fármacos y la obtención de imágenes. El enfoque de "química click", que implica la cicloadición azida-alquino catalizada por cobre, facilita la bioconjugación eficiente .
Imágenes fluorescentes
Las sondas fluorescentes que contienen unidades de 1,2,3-triazol son herramientas valiosas para la obtención de imágenes celulares. Su estabilidad, baja citotoxicidad y propiedades de fluorescencia sintonizable las hacen adecuadas para visualizar procesos biológicos dentro de células vivas.
En resumen, la N-(2,2-dietoxi-etil)-3-metil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-amina es prometedora en estos diversos campos, contribuyendo a los avances científicos y las aplicaciones innovadoras. Los investigadores continúan explorando su potencial en varios contextos, impulsados por sus características estructurales únicas y su reactividad versátil . 🌟
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Related compounds have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine affects gene expression by downregulating the expression of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by reducing the metabolic activity of cancer cells, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its binding interactions with CDK2 and other biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis . Additionally, N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its anticancer activity over time .
Dosage Effects in Animal Models
The effects of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound may also bind to specific proteins, such as albumin, which can affect its distribution and bioavailability . The localization and accumulation of the compound within tissues are influenced by factors such as tissue perfusion and the presence of transporters .
Subcellular Localization
The subcellular localization of N-(2,2-diethoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on CDK2 and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . For example, phosphorylation of the compound may facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins .
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-4-18-8(19-5-2)6-12-10-9-11(14-7-13-10)17(3)16-15-9/h7-8H,4-6H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIQPJULIRHYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C(=NC=N1)N(N=N2)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)
![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)
![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2571866.png)




![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)
